molecular formula C20H15IN2O2S B11545830 O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenylcarbamothioate

O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenylcarbamothioate

Cat. No.: B11545830
M. Wt: 474.3 g/mol
InChI Key: XYNSCBYYBKBFRC-UHFFFAOYSA-N
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Description

O-{4-[(4-Iodophenyl)carbamoyl]phenyl} phenylcarbamothioate is a complex organic compound with a molecular formula of C18H13IN2O2S. This compound is characterized by the presence of an iodophenyl group, a carbamoyl group, and a phenylcarbamothioate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenylcarbamothioate typically involves multiple steps. One common method includes the reaction of 4-iodoaniline with phenyl isothiocyanate to form the intermediate product, which is then reacted with 4-nitrophenyl chloroformate under controlled conditions to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in research and development.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted phenylcarbamothioates.

Scientific Research Applications

O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenylcarbamothioate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • O-{4-[(4-Bromophenyl)carbamoyl]phenyl} phenylcarbamothioate
  • O-{4-[(4-Chlorophenyl)carbamoyl]phenyl} phenylcarbamothioate
  • O-{4-[(4-Fluorophenyl)carbamoyl]phenyl} phenylcarbamothioate

Uniqueness

O-{4-[(4-iodophenyl)carbamoyl]phenyl} phenylcarbamothioate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability contribute to different interaction patterns with molecular targets, making this compound valuable in specific research applications.

Properties

Molecular Formula

C20H15IN2O2S

Molecular Weight

474.3 g/mol

IUPAC Name

O-[4-[(4-iodophenyl)carbamoyl]phenyl] N-phenylcarbamothioate

InChI

InChI=1S/C20H15IN2O2S/c21-15-8-10-17(11-9-15)22-19(24)14-6-12-18(13-7-14)25-20(26)23-16-4-2-1-3-5-16/h1-13H,(H,22,24)(H,23,26)

InChI Key

XYNSCBYYBKBFRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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